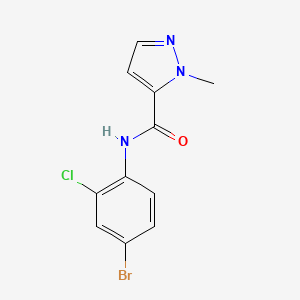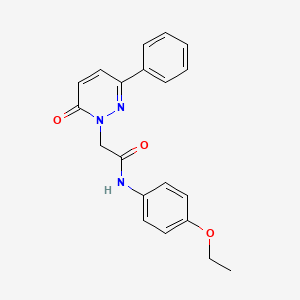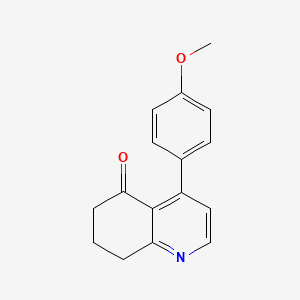![molecular formula C23H26N4O3S B5259425 2-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-ETHOXYPHENYL METHYL ETHER](/img/structure/B5259425.png)
2-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-ETHOXYPHENYL METHYL ETHER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-ETHOXYPHENYL METHYL ETHER is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-ETHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The key steps may include:
- Formation of the triazino[5,6-d][3,1]benzoxazepine core through cyclization reactions.
- Introduction of the butylsulfanyl group via nucleophilic substitution.
- Attachment of the ethoxyphenyl methyl ether moiety through etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-ETHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of novel polymers or materials with unique properties.
Biology
Drug Development: Investigation of its potential as a pharmacophore in drug discovery.
Biological Probes: Use as a probe to study biological pathways or molecular interactions.
Medicine
Therapeutics: Exploration of its efficacy in treating specific diseases or conditions.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Chemical Manufacturing: Application in the synthesis of other complex organic molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-ETHOXYPHENYL METHYL ETHER would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-ETHOXYPHENYL METHYL ETHER
- 2-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-ETHOXYPHENYL METHYL ETHER
Uniqueness
The uniqueness of 2-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-ETHOXYPHENYL METHYL ETHER lies in its specific functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
3-butylsulfanyl-6-(3-ethoxy-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-4-6-14-31-23-25-22-19(26-27-23)15-10-7-8-12-17(15)24-21(30-22)16-11-9-13-18(29-5-2)20(16)28-3/h7-13,21,24H,4-6,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQIYHKKFWVGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C(=CC=C4)OCC)OC)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,8-dimethyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5259344.png)

![3-[(3,4-dimethoxyphenyl)methyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5259355.png)
![(1H-benzimidazol-2-ylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5259358.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B5259361.png)
![1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B5259366.png)
![(1S,5R,11aS)-3-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5259373.png)
![rel-(4aS,8aR)-6-(2,1-benzisoxazol-3-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5259375.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5259399.png)

![ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5259416.png)
![(2Z)-2-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5259422.png)
![N~1~-(4-Methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5259424.png)
